Target Enzyme Selectivity: 23-Azacholesterol Blocks Δ24(28)-Reductase While 25-Azacholesterol Blocks 24-SMT at 1 µM
In head-to-head experiments using ergosterol-deficient S. cerevisiae mutants (erg2, erg3, erg5), 1 µM 23-azacholesterol essentially blocked the 24-methylene sterol Δ24(28)-reductase, causing accumulation of the immediate Δ24(28)-unsaturated precursor in each erg strain [1]. In contrast, 1 µM 25-azacholesterol effectively blocked the Δ24-sterol methyltransferase, leading to zymosterol accumulation in all three strains [1].
| Evidence Dimension | Enzyme inhibition selectivity at 1 µM |
|---|---|
| Target Compound Data | Δ24(28)-reductase blocked; Δ24(28)-unsaturated precursor accumulated |
| Comparator Or Baseline | 25-Azacholesterol: 24-SMT blocked; zymosterol accumulation |
| Quantified Difference | Orthogonal enzyme targeting at equivalent concentration |
| Conditions | S. cerevisiae erg2, erg3, erg5 mutant cultures, aerobic growth, 1 µM inhibitor |
Why This Matters
This selectivity is critical for researchers who require specific blockade of the C-24 reduction step without inhibiting C-24 methylation, as 25-azacholesterol would confound results by targeting the wrong enzyme.
- [1] Pierce AM, Unrau AM, Oehlschlager AC, Woods RA. Azasterol inhibitors in yeast. Inhibition of the delta 24-sterol methyltransferase and the 24-methylene sterol delta 24(28)-reductase in sterol mutants of Saccharomyces cerevisiae. Can J Biochem. 1979 Mar;57(3):201-8. doi: 10.1139/o79-025. PMID: 373868. View Source
